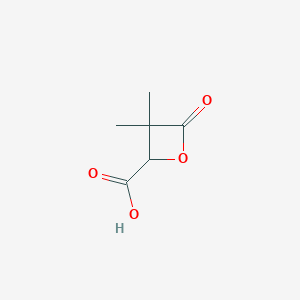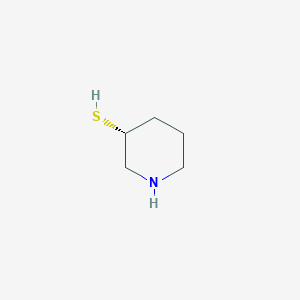
(R)-Piperidine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.
Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, hydrogen sulfide.
Major Products:
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
科学的研究の応用
®-Piperidine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:
Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.
Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.
類似化合物との比較
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.
Thiopyridine: A sulfur-containing heterocycle with a different ring structure.
Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
InChIキー |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
異性体SMILES |
C1C[C@H](CNC1)S |
正規SMILES |
C1CC(CNC1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


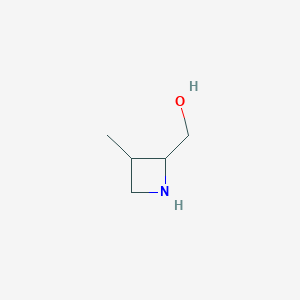
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
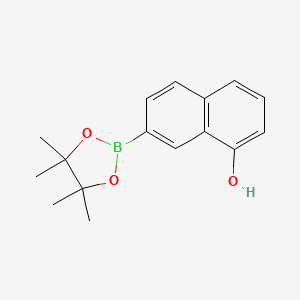
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
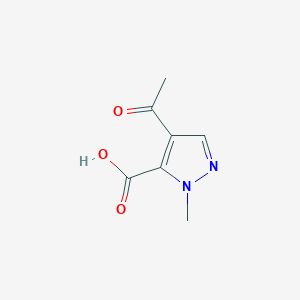
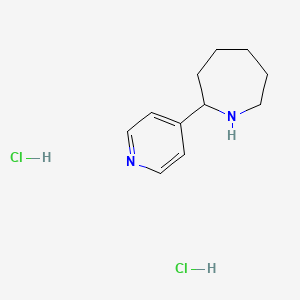
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
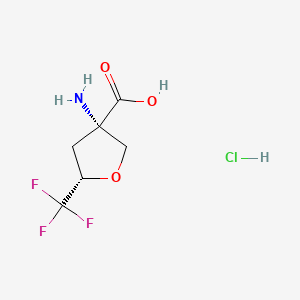
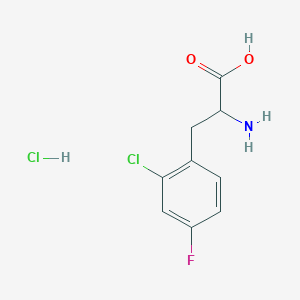
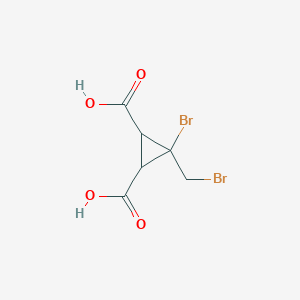
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
